molecular formula C10H17NO4S B2778244 (s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate CAS No. 1820581-42-7

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate

Cat. No.: B2778244
CAS No.: 1820581-42-7
M. Wt: 247.31
InChI Key: LKAZETDWVWEZSD-SSDOTTSWSA-N
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Description

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate is a chiral 1,3-thiazolidine derivative of significant interest in synthetic organic and medicinal chemistry. The compound features a thiazolidine core, a saturated five-membered ring containing both nitrogen and sulfur heteroatoms, which is a privileged scaffold in drug discovery . Its structure is functionalized with tert-butoxycarbonyl (Boc) and methyl ester protecting groups, making it a versatile and protected intermediate for the stepwise construction of complex molecules . The primary research value of this (S)-chiral compound lies in its application as a building block for the synthesis of enantiomerically pure products. Chiral 1,3-thiazolidines and their related structures are extensively employed as auxiliaries in stereoselective synthesis, enabling the creation of new carbon-carbon bonds with high diastereocontrol, which is crucial in the development of pharmaceuticals and other bioactive compounds . Furthermore, thiazolidine-based structures are explored for their diverse pharmacological profiles and have been identified as inhibitors of key bacterial enzymes, such as Mur ligases, which are promising targets for developing novel anti-tuberculosis agents . This product is intended for research purposes as a chemical intermediate and synthon. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-1,3-thiazolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-6-16-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZETDWVWEZSD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with two carboxylate groups and a tert-butyl substituent. The stereochemistry at the chiral center contributes to its biological activity and reactivity. The presence of various functional groups suggests potential for multiple chemical interactions, making it a valuable subject for further investigation in organic and medicinal chemistry .

Antioxidant Activity

The compound exhibits notable antioxidant properties , scavenging free radicals and thereby potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The compound's mechanism appears to involve modulation of pathways related to cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

Research has also shown that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. Its ability to influence cytokine production and immune responses highlights its potential therapeutic applications .

The biological activities of this compound are believed to stem from its interactions with various biological targets:

  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound stabilizes cellular environments and protects against oxidative stress.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : The compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
ThiazolidinedioneContains a thiazolidine ringAntidiabeticLacks carboxylic acid functionality
2-Mercapto-1,3-thiazoleContains sulfur; involved in metal chelationAntimicrobialNo carboxylic groups
N-acetylcysteineContains thiol group; antioxidant propertiesAntioxidantPrimarily used as a mucolytic agent
This compound Thiazolidine ring with tert-butyl and carboxyl groupsAntioxidant, anticancer, anti-inflammatoryDiverse functional groups enhance reactivity

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds .

Case Studies

  • Antioxidant Effects in Cell Cultures : A study demonstrated that thiazolidine derivatives could stabilize cell culture media by reducing oxidative degradation. This property was attributed to their ability to scavenge free radicals effectively .
  • Anticancer Activity Assessment : In vitro studies on melanoma cell lines showed that modifications to the thiazolidine structure can significantly affect antiproliferative activity. Compounds demonstrating strong selectivity against cancer cells were identified as potential leads for further development .

Scientific Research Applications

Medicinal Chemistry

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Its thiazolidine structure is known for contributing to the pharmacological properties of several derivatives, particularly in the development of antidiabetic and anticancer agents.

Antidiabetic Agents

Thiazolidinediones, a class of drugs that includes compounds derived from thiazolidine, are used to manage type 2 diabetes by acting as agonists of peroxisome proliferator-activated receptors (PPARs). The structural framework provided by this compound facilitates the design of new PPAR agonists with improved efficacy and reduced side effects .

Anticancer Properties

Recent studies have highlighted the potential of thiazolidine derivatives in oncology. For instance, modifications of the thiazolidine ring have been explored for their antiproliferative effects against melanoma and other cancer types. The presence of the thiazolidine moiety has been shown to enhance selectivity and potency against cancer cell lines, making it a valuable scaffold for developing novel anticancer therapies .

Synthesis of Bioactive Molecules

The compound is utilized in synthetic pathways to create various complex molecules with therapeutic potential. Its ability to undergo diverse chemical reactions allows chemists to modify its structure to yield compounds with desired biological activities.

Synthetic Pathways

Several synthetic strategies involving this compound have been reported:

  • Condensation Reactions : The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
  • Cyclization Processes : It can be used as a precursor in cyclization reactions that yield heterocyclic compounds with potential pharmacological activity .

Antiproliferative Activity Study

A study focused on substituted thiazolidines demonstrated that modifications at specific positions on the thiazolidine ring could lead to compounds with enhanced antiproliferative activities against melanoma cells. The research indicated that while some analogs exhibited lower potency compared to established treatments like Sorafenib, they still showed promise due to their selectivity and reduced necessity for chiral separations .

Structure-Activity Relationship Studies

Research has emphasized the importance of the thiazolidine ring's structure in determining the biological activity of its derivatives. Variations in substituents on the aromatic rings and alterations in side chain lengths were found to significantly affect the compounds' efficacy against various cancer cell lines .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antidiabetic AgentsBuilding block for PPAR agonistsEnhances efficacy and reduces side effects
Anticancer PropertiesModifications lead to selective antiproliferative agentsPromising activity against melanoma
Synthetic PathwaysUsed in condensation and cyclization reactionsFacilitates complex molecule synthesis
Structure-Activity RelationshipsVariations affect biological activityCritical for determining efficacy

Comparison with Similar Compounds

Structural Analogues in the Thiazolidine Family

The following thiazolidine derivatives exhibit high structural similarity (≥80% similarity score) to the target compound (Table 1):

Table 1: Key Thiazolidine Analogues

CAS No. Name Similarity Key Structural Differences
127657-29-8 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid 0.82 Ethoxy ester at C3; carboxylic acid at C4
1217546-87-6 (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid 0.81 Methyl group at C2; carboxylic acid at C4
1820581-42-7 (S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate - Reference compound
Key Observations:
  • The carboxylic acid at C4 enhances hydrogen-bonding capacity, making it more polar .
  • 1217546-87-6 : The C2 methyl group introduces steric hindrance, which may reduce ring flexibility and affect diastereoselectivity in reactions. The carboxylic acid at C4 limits its utility in reactions requiring ester intermediates .

Oxazolidine Derivatives

Oxazolidines (oxygen-containing analogues) are structurally related but differ in electronic and steric properties due to the oxygen heteroatom. Notable examples include:

Table 2: Oxazolidine Analogues

CAS No. Name Key Differences
145625-08-7 (2R,4S)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate Oxygen heteroatom; additional tert-butyl group at C2
117918-23-7 (S)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate Oxygen heteroatom; dimethyl groups at C2
Key Observations:
  • Electronic Effects : The oxygen atom in oxazolidines increases ring electronegativity, making them less nucleophilic than thiazolidines. This impacts their reactivity in aldol additions and other stereoselective reactions .
  • Steric Effects : Substituents like the C2 tert-butyl group in 145625-08-7 enhance steric shielding, often improving diastereoselectivity in asymmetric syntheses (e.g., sphingosine-related metabolites) .
  • Stability : Thiazolidines are generally more oxidation-prone at the sulfur atom, requiring stricter storage conditions compared to oxazolidines .

Table 3: Reaction Performance Comparison

Compound Type Diastereoselectivity Reaction Rate (Relative) Preferred Applications
Thiazolidines Moderate Faster Ring-opening, β-amino acid synthesis
Oxazolidines High Slower Aldol additions, chiral templates

Q & A

Q. What are the standard synthetic routes for (S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate, and what key intermediates should be monitored?

The synthesis typically involves multi-step organic reactions, starting with thiazolidine ring formation followed by esterification. A common approach uses tert-butyl and methyl esters as protecting groups. For example, hydrazine hydrate in methanol can react with intermediates like oxazolidine derivatives to form the target compound. Key intermediates include tert-butyl-protected amines and methyl esters, which should be monitored via TLC or HPLC to ensure reaction progress .

Q. Which spectroscopic methods are most reliable for confirming the stereochemical purity of this compound?

High-resolution 1H^1H-NMR and 13C^{13}C-NMR are critical for structural confirmation. Chiral HPLC or LC-MS with chiral columns (e.g., amylose- or cellulose-based) can determine enantiomeric excess. Polarimetry and circular dichroism (CD) are supplementary tools for stereochemical validation .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a chiral building block for synthesizing bioactive molecules, particularly in protease inhibitors and enzyme modulators. The tert-butyl group enhances solubility and stability, while the methyl ester allows for further functionalization via hydrolysis or transesterification .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of the compound during synthesis?

Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents significantly impact ee. DOE (Design of Experiments) methodologies are recommended to systematically evaluate these variables .

Q. What strategies mitigate contradictory reports on the compound’s reactivity in nucleophilic substitution reactions?

Contradictions often arise from differences in reaction conditions (e.g., anhydrous vs. protic solvents) or competing side reactions. To resolve this:

  • Use protecting groups (e.g., silyl ethers) to shield reactive sites.
  • Employ kinetic vs. thermodynamic control by adjusting reaction time and temperature.
  • Validate results with 19F^{19}F-NMR or X-ray crystallography for unambiguous structural assignments .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

The tert-butyl group provides steric hindrance, reducing hydrolysis rates under basic conditions. In acidic environments, the ester linkage may cleave preferentially over the tert-butyl carbamate. Stability studies using accelerated degradation (e.g., 0.1M HCl/NaOH at 40°C) coupled with LC-MS monitoring are recommended to quantify degradation pathways .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) and replicate experiments under standardized conditions.
  • Stereochemistry Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce desired configurations during synthesis .

For further details on safety protocols, refer to workplace air quality guidelines (GBZ/T 160 series) for handling volatile intermediates .

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